3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
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Overview
Description
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is an organic compound characterized by the presence of sulfonyl, hydroxyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sulfur dioxide and chlorine gas to form 4-chlorobenzylsulfonyl chloride.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it a candidate for the synthesis of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl and amide groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide: shares similarities with other sulfonyl and amide-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: These compounds also contain a sulfonyl group attached to an amide, but they may have different substituents on the nitrogen atom.
Sulfonylureas: These compounds contain a sulfonyl group attached to a urea moiety, and they are commonly used as antidiabetic drugs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-17(22,16(21)20-15-8-6-14(19)7-9-15)11-25(23,24)10-12-2-4-13(18)5-3-12/h2-9,22H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMVVFTVNCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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